Chloromethyl cyclohexyl carbonate

Prodrug Oral bioavailability Pharmacokinetics

Researchers requiring precise control over prodrug pharmacokinetics need carbonate esters with defined lipophilicity and reactivity. Chloromethyl cyclohexyl carbonate (CAS 40510-86-9) solves this via its chloromethyl group for nucleophilic displacement and cyclohexyl moiety providing a specific lipophilicity window (prodrug oral bioavailability: 41% in mouse model). - **Benchmark value**: Direct comparator for PK screening against methoxy acetate (79% bioavailability) or more lipophilic derivatives - **Synthetic utility**: Enables phosphoryloxymethyl carbonate prodrugs via silver dibenzyl phosphate reaction - **Supply**: 99% HPLC purity, 25 kg scale, suitable for cGMP campaigns

Molecular Formula C8H13ClO3
Molecular Weight 192.64
CAS No. 40510-86-9
Cat. No. B2737449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl cyclohexyl carbonate
CAS40510-86-9
Molecular FormulaC8H13ClO3
Molecular Weight192.64
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)OCCl
InChIInChI=1S/C8H13ClO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h7H,1-6H2
InChIKeyDKXDLGITOKUSLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethyl Cyclohexyl Carbonate: Chemical Profile & Functional Class


Chloromethyl cyclohexyl carbonate (CAS 40510-86-9), with molecular formula C₈H₁₃ClO₃ and molecular weight 192.64 g/mol, is a carbonate ester functionalized with a reactive chloromethyl group and a cyclohexyl moiety . This compound functions primarily as a versatile intermediate in pharmaceutical synthesis, notably in the preparation of prodrugs via the α-chloromethyl carbonate pathway [1]. The chloromethyl group enables efficient nucleophilic displacement, while the cyclohexyl carbonate moiety confers lipophilicity that influences pharmacokinetic properties in prodrug applications [1].

Intermediate for α-chloromethyl carbonate prodrug synthesis
Reactive chloromethyl group for nucleophilic displacement
Cyclohexyl carbonate modulates lipophilicity in prodrug design

Chloromethyl Cyclohexyl Carbonate: Substitution vs. Generic Carbonates


Substitution among chloromethyl carbonates is precluded by the functional bifurcation of the molecule: the chloromethyl group governs the synthetic utility of the compound by enabling nucleophilic displacement, while the cyclohexyl ester group dictates the physicochemical properties of the final conjugate [1]. Replacement with an ethyl, methyl, or phenyl carbonate alters both the steric bulk and lipophilicity of the resulting prodrug, directly impacting pharmacokinetic parameters such as oral bioavailability [2]. The specific reactivity and stability profile of carbonate derivatives also varies significantly with the alcohol moiety, as demonstrated by the differential hydrolytic stability observed between carbonate and carbamate derivatives in aqueous environments [3].

Chloromethyl group governs reactivity; replacing the ester with alkyl/aryl variants may shift synthetic utility.
Cyclohexyl ester defines conjugate lipophilicity; substitution may alter oral bioavailability profile in prodrugs.
Carbonate vs. carbamate: hydrolytic stability differences may preclude direct substitution based on activation kinetics.

Chloromethyl Cyclohexyl Carbonate: Quantitative Differentiation Evidence


Oral Bioavailability: Cyclohexyl Carbonate vs. Methoxy Acetate

In a comparative pharmacokinetic evaluation of d4T (stavudine) prodrugs in mice, the cyclohexyl carbonate prodrug (compound 5) achieved a relative oral bioavailability of 41% compared to parent d4T, whereas the methoxy acetate prodrug (compound 3) achieved 79% [1]. The cyclohexyl carbonate moiety thus provides intermediate lipophilicity-driven absorption, offering a distinct modulation of systemic exposure compared to more hydrophilic ester counterparts.

Oral Bioavailability
Reported
41%
vs 79% for methoxy acetate prodrug
Supports lipophilicity-dependent exposure modulation.
Rapid PK screening model in mice; verify with target scaffold.
Prodrug Oral bioavailability Pharmacokinetics Nucleoside reverse transcriptase inhibitor Cyclohexyl carbonate

Aqueous Hydrolytic Stability: Carbonate vs. Carbamate

In a study evaluating phosphoryloxymethyl prodrugs, the carbonate derivative (3a, derived from 2-indanol) displayed markedly lower aqueous chemical stability compared to corresponding carbamate derivatives (3b and 3c) [1]. While this specific study used 2-indanol rather than cyclohexanol, the carbonate functional class (O-CO-O) consistently exhibits greater hydrolytic lability than carbamates (N-CO-O), a property that can be exploited when rapid prodrug activation is desired.

Aqueous Hydrolytic Stability
Class-level inference
Carbonate: lower stability
Carbamate: greater stability
Carbonate class lability suits rapid activation pathways.
Comparison used 2-indanol; cyclohexyl context may differ.
Prodrug stability Hydrolysis kinetics Phosphoryloxymethyl carbonate Aqueous degradation

Purity Grade Differentiation for Procurement

Commercial suppliers offer chloromethyl cyclohexyl carbonate at purity grades ranging from 95% to 99% by HPLC . Pharmaceutical-grade material (99% HPLC) is available in packaging increments from 1 g to 25 kg, with both R&D-scale and production-scale quantities supported . This range of purity options enables cost-optimized sourcing decisions based on the criticality of the intended application.

Commercial Purity
Data to verify
95–99% HPLC
Supports cost-optimized grade selection.
Supplier-specified; validate for critical synthesis.
Chemical procurement Purity specification Pharmaceutical intermediate Supplier comparison

Chloromethyl Cyclohexyl Carbonate: R&D and Industrial Applications


Tunable Lipophilicity Oral Prodrug Design

Based on the 41% relative oral bioavailability demonstrated by the cyclohexyl carbonate prodrug of d4T in mice [1], this compound serves as a key intermediate for constructing prodrugs where intermediate (rather than high) systemic exposure is desired. The cyclohexyl carbonate group provides a specific lipophilicity window that is distinct from both more hydrophilic esters (e.g., methoxy acetate, 79% bioavailability) and more lipophilic or unstable derivatives (e.g., dihydropyridine ester, no detectable parent drug).

Phosphoryloxymethyl Carbonate Prodrug Synthesis

As demonstrated in the synthesis of water-soluble collapsible prodrugs [2], chloromethyl cyclohexyl carbonate is employed as an α-chloromethyl carbonate intermediate for the preparation of phosphoryloxymethyl carbonate derivatives. The reactive chloromethyl group enables efficient reaction with silver dibenzyl phosphate, followed by hydrogenolytic debenzylation to yield the target prodrug.

cGMP and R&D Manufacturing Intermediate

With commercial availability at 99% HPLC purity in quantities up to 25 kg , chloromethyl cyclohexyl carbonate is positioned for use in both discovery-stage synthesis and scaled-up manufacturing campaigns. The pharmaceutical-grade specification supports cGMP applications where impurity control and batch-to-batch consistency are critical procurement criteria.

Comparative Prodrug Candidate PK Screening

The differential bioavailability data between cyclohexyl carbonate (41%) and methoxy acetate (79%) prodrugs [1] establishes this compound as a valuable reference standard for side-by-side PK screening. Researchers evaluating new carbonate ester prodrug candidates can use these benchmark values to assess whether novel derivatives achieve desired exposure profiles relative to established carbonate moieties.

Application
Selection Property
Validation Focus
Oral prodrug design studies
Cyclohexyl carbonate lipophilicity profile
Exposure-model validation
Phosphoryloxymethyl carbonate prodrug synthesis
Chloromethyl reactivity
Synthetic route efficiency
Pharmaceutical intermediate sourcing
Purity grade availability
Impurity profiling and batch consistency
Prodrug candidate PK screening
Benchmark exposure context
Comparative exposure assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloromethyl cyclohexyl carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.